2-(Methylsulfanyl)-1,2-diphenylethan-1-one
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Overview
Description
2-(Methylsulfanyl)-1,2-diphenylethan-1-one is an organic compound characterized by the presence of a methylsulfanyl group attached to a diphenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1,2-diphenylethan-1-one typically involves the reaction of 2-bromo-1,2-diphenylethan-1-one with methylthiolate. This reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1,2-diphenylethan-1-one involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. Additionally, the diphenylethanone structure can interact with biological macromolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)-1,2-diphenylethan-1-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(Methylsulfinyl)-1,2-diphenylethan-1-one: Contains a sulfinyl group instead of a sulfanyl group.
Uniqueness
2-(Methylsulfanyl)-1,2-diphenylethan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its sulfonyl and sulfinyl analogs. This uniqueness makes it valuable for specific applications where the reactivity of the sulfanyl group is desired.
Properties
CAS No. |
32368-19-7 |
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Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1,2-diphenylethanone |
InChI |
InChI=1S/C15H14OS/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3 |
InChI Key |
AKLVSKZFNIRPDR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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